N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide
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Overview
Description
N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with benzyl, chloro, methoxy, and methyl groups, as well as a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: Similar structure but lacks the benzyl and carboxamide groups.
6-Chloro-N-(4-methoxy-benzyl)-nicotinamide: Similar structure but with different substituents on the pyridine ring.
Uniqueness
N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
N-benzyl-6-chloro-2-methoxy-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-12(16)18-15(20-2)13(10)14(19)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19) |
InChI Key |
YFQHSDVHYHBCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NCC2=CC=CC=C2)OC)Cl |
Origin of Product |
United States |
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